5-amino-N-methyl-1H-pyrazole-1-carboxamide
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Overview
Description
5-amino-N-methyl-1H-pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole ring with an amino group at the 5-position and a carboxamide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-methyl-1H-pyrazole-1-carboxamide typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β-acetylenic aldehydes, β-ketonitriles, and ynones . One common method involves the reaction of 1,3-diphenyl-5-amino-pyrazole with isatines in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst . The reaction is carried out in water, yielding good results.
Industrial Production Methods
Industrial production methods for this compound often involve multi-component reactions and cyclocondensation protocols. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-methyl-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as p-toluenesulfonic acid (p-TSA) for condensation reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-amino-N-methyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of diverse heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 5-amino-N-methyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may interact with kinases or other signaling proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-amino-N-methyl-1H-pyrazole-1-carboxamide include:
- 5-amino-1-methyl-1H-pyrazole-4-carboxamide
- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and potential for diverse applications. Its ability to form various heterocyclic scaffolds makes it a valuable tool in synthetic chemistry and drug development .
Properties
Molecular Formula |
C5H8N4O |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-amino-N-methylpyrazole-1-carboxamide |
InChI |
InChI=1S/C5H8N4O/c1-7-5(10)9-4(6)2-3-8-9/h2-3H,6H2,1H3,(H,7,10) |
InChI Key |
GRXIRDWNCPGGRU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1C(=CC=N1)N |
Origin of Product |
United States |
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